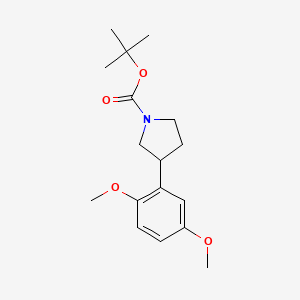
1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a Boc-protected amine group and a 2,5-dimethoxyphenyl substituent on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The resulting imine can then be reduced to form the pyrrolidine ring. The Boc-protected amine group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, followed by Boc protection. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Scientific Research Applications
1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Boc-3-(2,5-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine and 1-Boc-3-(4-methoxyphenyl)pyrrolidine. These compounds share structural similarities but differ in the position and number of methoxy groups on the phenyl ring. The presence of the 2,5-dimethoxy group in this compound may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-10-13(20-4)6-7-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3 |
InChI Key |
PLFHRNPWFMDRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


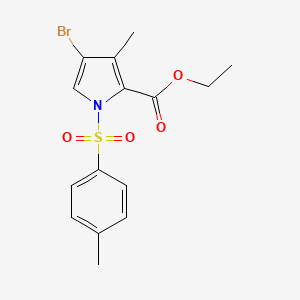
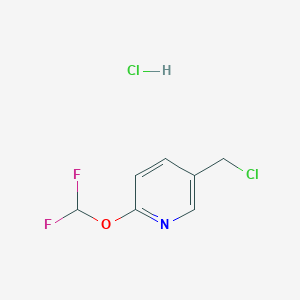
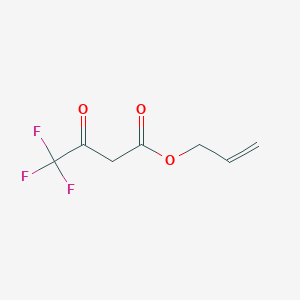
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
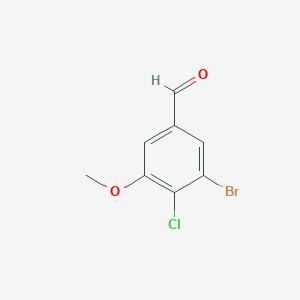
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
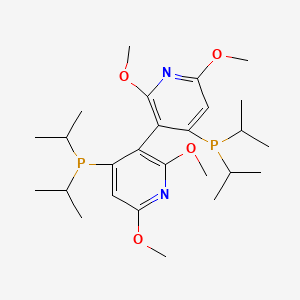
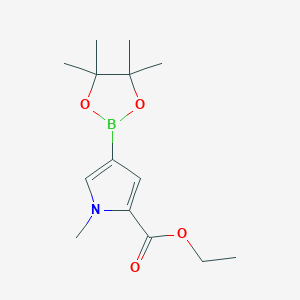
![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)
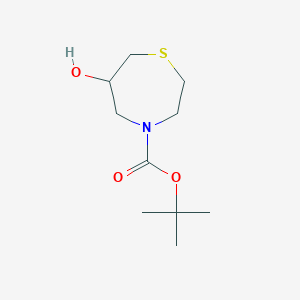

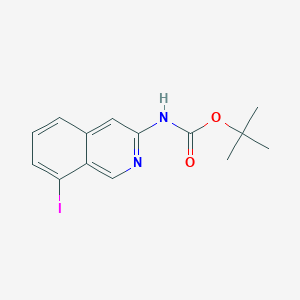
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)
